molecular formula C24H24FN3OS B2734143 1-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)-3-(o-tolyl)thiourea CAS No. 851970-64-4

1-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)-3-(o-tolyl)thiourea

Cat. No. B2734143
M. Wt: 421.53
InChI Key: CZFGUVWBQDTJSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)-3-(o-tolyl)thiourea is a useful research compound. Its molecular formula is C24H24FN3OS and its molecular weight is 421.53. The purity is usually 95%.
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Scientific Research Applications

Heteroaromatic Decarboxylative Claisen Rearrangement

The compound furan-2-ylmethyl, among others, undergoes decarboxylative Claisen rearrangement to yield 2,3-disubstituted heteroaromatic products. This process is facilitated by exposure to N,O-bis(trimethylsilyl)acetamide-potassium acetate, indicating a potential pathway for synthesizing complex heteroaromatic structures involving thiourea derivatives (Craig et al., 2005).

Vibrational and Electronic Characterization

A thiourea derivative, specifically 1-benzyl-3-furoyl-1-phenylthiourea, has been synthesized and characterized, offering insights into the structural, vibrational, and electronic properties of such compounds. The study provides a comprehensive analysis through XRD, vibrational spectroscopy, NMR, and theoretical calculations, highlighting the molecule's U-shape conformation and potential for non-linear optical behavior (Lestard et al., 2015).

Synthesis and Crystal Structure Analysis

Another related compound, 1-(4-(4-Fluorobenzamido)phenyl)-3-(4-fluorobenzoyl)thiourea, showcases the synthesis, characterization, and structural determination via X-ray diffraction. The study emphasizes the planarity of carbonyl and thiourea groups and the antiperiplanar conformation of double bonds, contributing to the understanding of thiourea derivatives' structural dynamics (Saeed et al., 2010).

Enantioselective Catalysis

A primary amine-thiourea derivative exhibits high enantioselectivity as a catalyst for the conjugate addition of ketones to nitroalkenes. This finding suggests a valuable application of thiourea derivatives in enantioselective synthesis, broadening the scope of substrates and reaction types that can benefit from such catalysis (Huang & Jacobsen, 2006).

properties

IUPAC Name

1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-1-(furan-2-ylmethyl)-3-(2-methylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN3OS/c1-16-6-3-4-8-22(16)27-24(30)28(15-19-7-5-13-29-19)12-11-20-17(2)26-23-10-9-18(25)14-21(20)23/h3-10,13-14,26H,11-12,15H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZFGUVWBQDTJSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=S)N(CCC2=C(NC3=C2C=C(C=C3)F)C)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)-3-(o-tolyl)thiourea

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